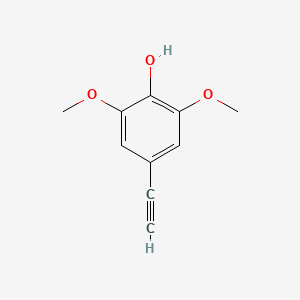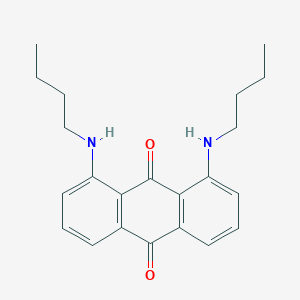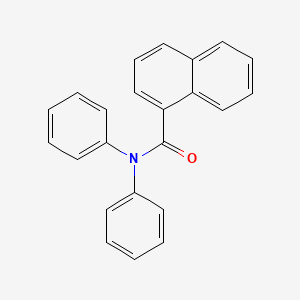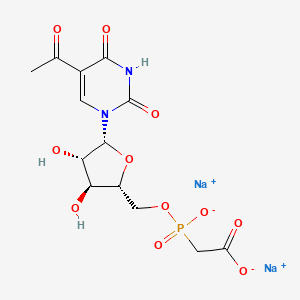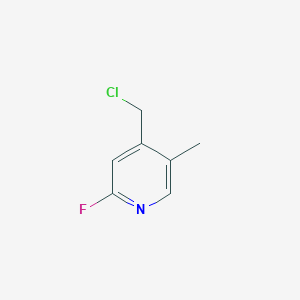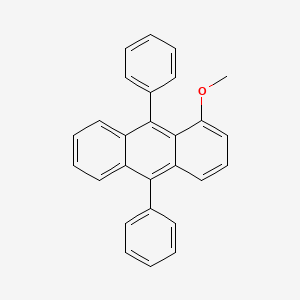![molecular formula C9H9N3O B13140063 1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)
1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by a benzotriazole ring substituted with a methyl group at the 1-position and an ethanone group at the 7-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the use of an azide and an alkyne to form the triazole ring. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a reducing agent like sodium ascorbate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission . The exact pathways and molecular targets depend on the specific application and context.
類似化合物との比較
- 1-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone
- 1-(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)ethanone
- 1-(1-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)ethanone
Comparison: 1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone is unique due to the specific position of the ethanone group on the triazole ring. This positional isomerism can lead to differences in chemical reactivity and biological activity. For instance, the 7-position substitution may result in different binding affinities to molecular targets compared to other positional isomers .
特性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
1-(3-methylbenzotriazol-4-yl)ethanone |
InChI |
InChI=1S/C9H9N3O/c1-6(13)7-4-3-5-8-9(7)12(2)11-10-8/h3-5H,1-2H3 |
InChIキー |
ZSLNDYSNXUFOJU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C2C(=CC=C1)N=NN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


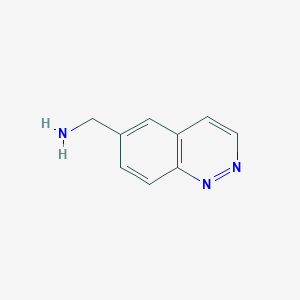
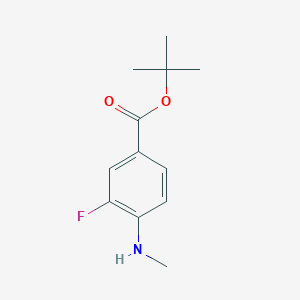
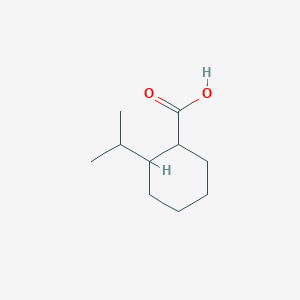

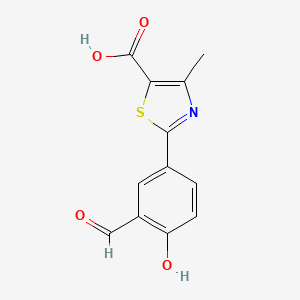
![2'-Chloro-3',6'-dihydroxy-5'-(((2-methylquinolin-8-yl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140013.png)
